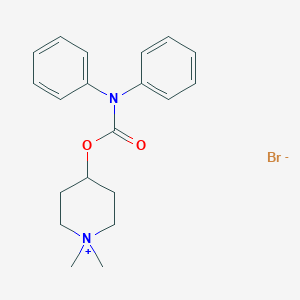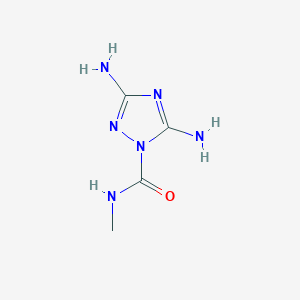
4-Diphenylcarbamyl-N-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diphenylcarbamyl-N-methylpiperidine, also known as DPhP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons. DPhP has been shown to have a high affinity for SERT, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Mecanismo De Acción
4-Diphenylcarbamyl-N-methylpiperidine acts as a competitive inhibitor of SERT, which is responsible for the reuptake of serotonin into presynaptic neurons. By inhibiting SERT, 4-Diphenylcarbamyl-N-methylpiperidine increases the concentration of serotonin in the synaptic cleft, leading to increased activation of postsynaptic serotonin receptors. This mechanism of action has been well-established in the literature, and various studies have confirmed the selectivity and potency of 4-Diphenylcarbamyl-N-methylpiperidine as a SERT inhibitor.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Diphenylcarbamyl-N-methylpiperidine are primarily related to its inhibition of SERT. By increasing the concentration of serotonin in the synaptic cleft, 4-Diphenylcarbamyl-N-methylpiperidine can modulate various physiological processes that are regulated by serotonin. These include mood, appetite, sleep, and pain perception. 4-Diphenylcarbamyl-N-methylpiperidine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Diphenylcarbamyl-N-methylpiperidine in lab experiments include its high affinity and selectivity for SERT, which allows for precise modulation of serotonin signaling. 4-Diphenylcarbamyl-N-methylpiperidine is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of 4-Diphenylcarbamyl-N-methylpiperidine is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, the use of 4-Diphenylcarbamyl-N-methylpiperidine in animal models can be challenging due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for the use of 4-Diphenylcarbamyl-N-methylpiperidine in scientific research. One area of interest is the role of serotonin in the regulation of the immune system, and how 4-Diphenylcarbamyl-N-methylpiperidine can be used to modulate immune function. Another area of interest is the development of new SERT inhibitors based on the structure of 4-Diphenylcarbamyl-N-methylpiperidine, which may have improved selectivity and potency. Finally, the use of 4-Diphenylcarbamyl-N-methylpiperidine in combination with other drugs or therapies may provide new insights into the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-Diphenylcarbamyl-N-methylpiperidine involves the reaction of N-methylpiperidine with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by recrystallization or column chromatography. The synthesis of 4-Diphenylcarbamyl-N-methylpiperidine has been well-established in the literature, and various modifications have been made to improve its yield and purity.
Aplicaciones Científicas De Investigación
4-Diphenylcarbamyl-N-methylpiperidine has been used extensively in scientific research to study the role of serotonin in various physiological and pathological processes. It has been shown to be a valuable tool in the study of depression, anxiety, and other mood disorders. 4-Diphenylcarbamyl-N-methylpiperidine has also been used to investigate the role of serotonin in pain perception, addiction, and other neurological disorders.
Propiedades
Número CAS |
115932-56-4 |
|---|---|
Nombre del producto |
4-Diphenylcarbamyl-N-methylpiperidine |
Fórmula molecular |
C20H25BrN2O2 |
Peso molecular |
405.3 g/mol |
Nombre IUPAC |
(1,1-dimethylpiperidin-1-ium-4-yl) N,N-diphenylcarbamate;bromide |
InChI |
InChI=1S/C20H25N2O2.BrH/c1-22(2)15-13-19(14-16-22)24-20(23)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19H,13-16H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MHVYTXSOGZZZMG-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCC(CC1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
SMILES canónico |
C[N+]1(CCC(CC1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-] |
Sinónimos |
4-diphenylcarbamyl-N,N-dimethylpiperidinium bromide 4-diphenylcarbamyl-N-methylpiperidine 4-diphenylcarbamyl-N-methylpiperidine methobromide 4-diphenylcarbamyl-N-methylpiperidinium methobromide carbamate analog of 4-DAMP methiodide diPhC-MePB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)





![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)


